
4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 4-Fluoro-2-(piperazin-1-ylmethyl)benzoic acid.
Reduction: 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
- 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde
- 4-Fluoro-2-(piperazin-1-ylmethyl)benzonitrile
- 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol
Uniqueness: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a piperazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H15FN2O |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H15FN2O/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15/h1-2,7,9,14H,3-6,8H2 |
Clave InChI |
JHKRCTTUCCRSSR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






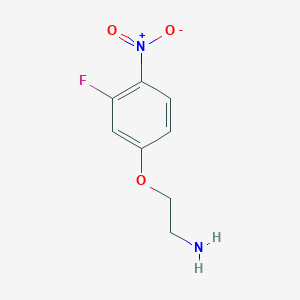
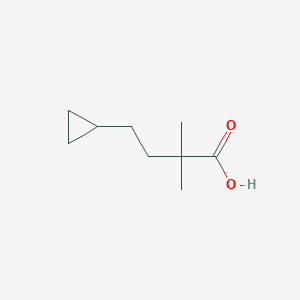

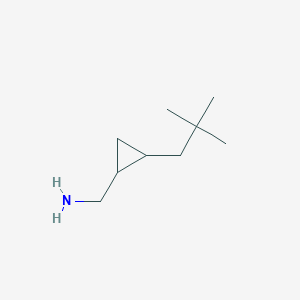
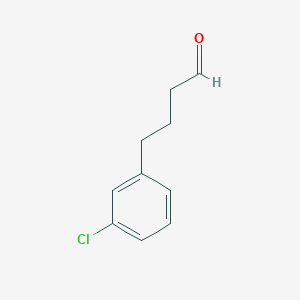

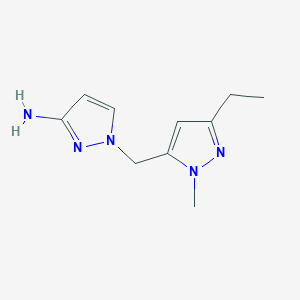
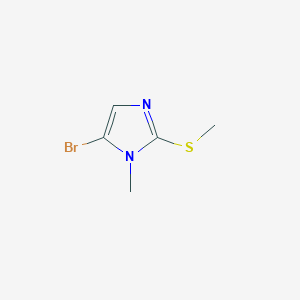
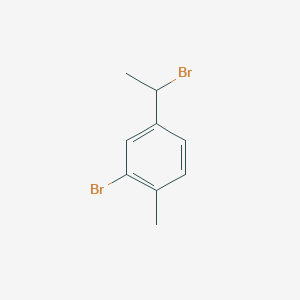
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
